2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
CAS No.: 1290625-69-2
Cat. No.: VC8066318
Molecular Formula: C14H23NO4
Molecular Weight: 269.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1290625-69-2 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 |
| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid |
| Standard InChI | InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
| Standard InChI Key | DCRMSHLCTZMJHG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Registry Information
The compound is systematically named 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid under IUPAC guidelines . Two CAS Registry Numbers are associated with its stereoisomers: 1290625-69-2 (unspecified stereochemistry) and 1250996-75-8 (specified as (1r,5s,8r)) . The SMILES notation CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O encapsulates its structure, featuring a Boc-protected amine bridged to a bicyclo[3.2.1]octane system and an acetic acid side chain .
Molecular and Spectral Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.34 g/mol | |
| XLogP3 | 1.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 |
Spectral characterization via NMR and mass spectrometry confirms the bicyclic framework and Boc group . The -NMR spectrum exhibits signals for the tert-butyl group ( 1.42 ppm), bridgehead protons ( 3.2–3.8 ppm), and acetic acid protons ( 2.4 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis employs protecting group strategies to stabilize the amine during cyclization . A representative pathway involves:
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Boc Protection: Treating 3-azabicyclo[3.2.1]octan-8-yl acetic acid with di-tert-butyl dicarbonate () in the presence of a base (e.g., DMAP).
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Cyclization: Intramolecular alkylation or Diels-Alder reactions to form the bicyclo[3.2.1]octane core .
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Purification: Chromatographic techniques yield >97% purity .
Scalability and Optimization
Industrial-scale production faces challenges in stereochemical control. Catalytic asymmetric synthesis and chiral auxiliaries are explored to enhance enantiomeric excess . Process optimization reduces byproducts such as N-Boc deprotection intermediates, improving yields to 70–85% .
Applications in Pharmaceutical Research
Intermediate for Enzyme Inhibitors
The compound is a precursor to NAAA (N-acylethanolamine acid amidase) inhibitors, which modulate inflammatory pathways . For instance, ARN19689 (a derivative) exhibits an IC of 0.042 μM against NAAA, demonstrating 25-fold potency over early leads . Modifications to the acetic acid moiety enhance bioavailability and selectivity .
Drug Candidate Development
Structural analogs with pyrazole sulfonamide substituents show promise in preclinical models of neuroinflammation and pain . The Boc group facilitates selective deprotection for further functionalization, enabling rapid SAR (structure-activity relationship) studies .
| Pack Size | Price (USD) | Discounted Price (USD) |
|---|---|---|
| 100 mg | 268 | 188 |
| 1 g | 1,066 | 746 |
Quality Control
Batch-specific certificates of analysis (CoA) include HPLC chromatograms (98% peak area), residual solvent screens (USP <467>), and elemental analysis .
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